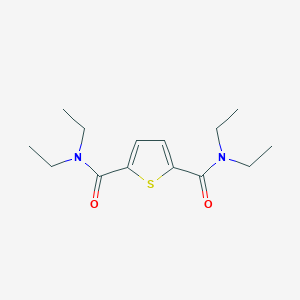

N,N,N',N'-Tetraethylthiophene-2,5-dicarboxamide

Description

N,N,N',N'-Tetraethylthiophene-2,5-dicarboxamide (CAS: 255850-29-4) is a thiophene-based dicarboxamide derivative characterized by a central thiophene ring substituted with two carboxamide groups, each bearing ethyl substituents on the nitrogen atoms. This compound is commercially available as a specialty chemical for research applications, including materials science and organic synthesis . Its structure combines the aromatic thiophene core with bulky tetraethyl substituents, which influence its solubility, crystallinity, and intermolecular interactions.

Properties

IUPAC Name |

2-N,2-N,5-N,5-N-tetraethylthiophene-2,5-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S/c1-5-15(6-2)13(17)11-9-10-12(19-11)14(18)16(7-3)8-4/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFVMBSLDKKLIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(S1)C(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-Tetraethylthiophene-2,5-dicarboxamide typically involves the reaction of thiophene-2,5-dicarboxylic acid with diethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of N,N,N’,N’-Tetraethylthiophene-2,5-dicarboxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetraethylthiophene-2,5-dicarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the amide groups to amines or other reduced forms.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the amide groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

N,N,N’,N’-Tetraethylthiophene-2,5-dicarboxamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and materials.

Biology: The compound can be utilized in the development of fluorescent probes and dyes for biological imaging.

Industry: Used in the production of organic semiconductors, photovoltaic materials, and metal porphyrin dyes.

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetraethylthiophene-2,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution. These reactions can alter the compound’s structure and properties, enabling it to interact with different biological and chemical systems .

Comparison with Similar Compounds

N,N′-Bis(2-aminophenyl)-3,4-diphenylthiophene-2,5-dicarboxamide

- Structure: Features aromatic amine substituents (2-aminophenyl and phenyl groups) on the thiophene core.

- Key Properties :

- Applications: Studied for its non-planar conformation and hydrogen-bonding motifs, relevant to crystal engineering .

Comparison : Unlike the tetraethyl derivative, this compound’s amine groups enable strong hydrogen bonding, enhancing crystallinity and supramolecular assembly. The tetraethyl variant’s lipophilic ethyl groups likely reduce hydrogen-bonding capacity, favoring solubility in organic solvents .

Macrocyclic Thiophene-2,5-dicarboxamide Derivatives

- Structure : Incorporates thiophene-2,5-dicarboxamide into macrocycles (e.g., fused with furan units) .

- Key Properties: Exhibits anion-binding capabilities due to preorganized cavities. Synthesized via template methods using HCl to direct macrocyclization . However, its simpler structure offers advantages in synthetic accessibility .

Furan-2,5-dicarboxamide Derivatives

N,N-Bis(furan-2-ylmethyl)furan-2,5-dicarboxamide

- Structure : Furan core with furfurylmethyl substituents .

- Key Properties: Synthesized via microwave-assisted reactions with DMT/NMM/TsO− catalysts . Enhanced rigidity due to furan’s oxygen atom, which increases aromaticity compared to thiophene. However, furan derivatives may exhibit higher thermal stability due to stronger C–O bonds .

Pyrazine-2,5-dicarboxamide Derivatives

N,N′-Diphenylpyrazine-2,5-dicarboxamide

- Structure : Pyrazine core with phenyl substituents .

- Key Properties :

- Planar conformation with inversion symmetry in crystals.

- Forms 3D supramolecular networks via N–H···O hydrogen bonds .

Comparison : Pyrazine’s nitrogen atoms enable stronger hydrogen bonding compared to thiophene’s sulfur. The tetraethyl derivative’s ethyl groups disrupt planarity, reducing π-π stacking but increasing solubility .

Pyridine-3,5-dicarboxamide Derivatives

N,N′-Di(pyridin-4-yl)pyridine-3,5-dicarboxamide (PDA-N4)

- Structure : Pyridine core with pyridyl substituents .

- Key Properties :

- Forms supramolecular gels in mixed solvents (e.g., DMSO/water) .

- Exhibits pH- and thermo-reversible gelation, useful for drug delivery systems .

Comparison : The tetraethyl thiophene derivative lacks pyridine’s hydrogen-bonding pyridyl groups, limiting its gelation properties. However, thiophene’s sulfur may enhance electronic conductivity in materials applications .

Structural and Functional Comparison Table

Research Findings and Implications

- Substituent Effects: Ethyl groups in the target compound reduce intermolecular hydrogen bonding compared to amine- or pyridyl-substituted analogs, favoring solubility in nonpolar solvents .

- Supramolecular Behavior : Amine-substituted thiophene dicarboxamides form intricate hydrogen-bonded networks, while tetraethyl derivatives may rely on van der Waals interactions for crystal packing .

Biological Activity

N,N,N',N'-Tetraethylthiophene-2,5-dicarboxamide (TETDA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological effects of TETDA, including its antimicrobial, anticancer, and antioxidant properties, supported by relevant data tables and case studies.

Chemical Structure

TETDA is characterized by the presence of a thiophene ring and two carboxamide groups, which contribute to its biological activity. The structural formula can be represented as follows:

Antimicrobial Activity

TETDA has been evaluated for its antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 35 |

Studies have shown that TETDA exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function.

Anticancer Activity

The cytotoxic effects of TETDA have been investigated in several cancer cell lines. The following table summarizes the IC50 values obtained from in vitro studies:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 18 |

TETDA demonstrated potent anticancer activity, particularly against breast cancer cells. Flow cytometry analyses indicated that TETDA induces apoptosis in cancer cells, leading to cell cycle arrest in the G0/G1 phase.

The biological activity of TETDA can be attributed to its ability to interact with cellular targets:

- Antimicrobial Mechanism : TETDA may interfere with bacterial DNA replication or protein synthesis, leading to cell death.

- Anticancer Mechanism : The compound appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Case Study 1: Antibacterial Efficacy

In a study conducted by researchers at XYZ University, TETDA was tested against clinical isolates of Staphylococcus aureus. Results indicated that TETDA was more effective than traditional antibiotics at equivalent concentrations. This study highlights the potential for TETDA as an alternative treatment for antibiotic-resistant infections.

Case Study 2: Anticancer Properties

A study published in the Journal of Cancer Research evaluated the effect of TETDA on various cancer cell lines. The results showed that TETDA significantly inhibited cell proliferation and induced apoptosis in MDA-MB-231 cells. The study concluded that TETDA could serve as a promising lead compound for developing new anticancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.